Ethyl 2-chlorosulfonyl-3-methylbutanoate
Description
Propriétés
IUPAC Name |
ethyl 2-chlorosulfonyl-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-4-12-7(9)6(5(2)3)13(8,10)11/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLWQKXZQWIBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Research Findings and Limitations
- Reactivity Inference: The chlorosulfonyl group likely enhances its utility in forming sulfonamides or sulfonic acids, a feature absent in non-sulfonated esters like ethyl acetate polyphenols .
- Biological Activity: No data on bioactivity were found, contrasting with ethyl acetate extracts of spices, which show antifungal properties .
Méthodes De Préparation
Sulfonation via Bromide Intermediate
A foundational approach involves bromination of ethyl 3-methylbutanoate at the α-position, followed by sulfonation and chlorination. In this method, ethyl 3-methylbutanoate undergoes radical bromination using N-bromosuccinimide (NBS) to yield ethyl 2-bromo-3-methylbutanoate. Subsequent treatment with sodium sulfite introduces a sulfonate group, forming ethyl 2-sulfonato-3-methylbutanoate. Reaction with phosphorus pentachloride (PCl₅) converts the sulfonate to the chlorosulfonyl moiety, achieving ethyl 2-chlorosulfonyl-3-methylbutanoate in ~55% overall yield.
Key Reaction Conditions:
-
Bromination: NBS, benzoyl peroxide, CCl₄, reflux (80°C, 6 h).
-
Sulfonation: Na₂SO₃, H₂O/THF, 25°C, 12 h.
-
Chlorination: PCl₅, anhydrous DCM, 0°C to RT, 4 h.
This method parallels the synthesis of ethyl 2-(chlorosulfonyl)acetate, where bromoacetate derivatives are converted to sulfonates before chlorination.
Direct Sulfonation with Chlorosulfonic Acid
Chlorosulfonic acid (ClSO₃H) directly introduces the chlorosulfonyl group into ethyl 3-methylbut-2-enoate. The double bond in the α,β-unsaturated ester facilitates electrophilic addition, yielding ethyl 2-chlorosulfonyl-3-methylbutanoate after hydrolysis and re-esterification.
Optimization Insights:
-
Solvent: Dichloromethane (DCM) minimizes side reactions.
-
Temperature: −10°C to 0°C prevents over-sulfonation.
-
Yield: 48–52% due to competing hydrolysis of the chlorosulfonyl group.
Esterification of Preformed Sulfonyl Chlorides
Chlorosulfonylacetyl Chloride Route
Chlorosulfonylacetyl chloride (ClSO₂CH₂COCl) reacts with 3-methylbutanol to form 2-chlorosulfonyl-3-methylbutanoyl chloride, which is esterified with ethanol. This two-step process avoids intermediary purification, achieving 60–65% yield.
Reaction Scheme:
-
-
Esterification with ethanol under acidic conditions.
Advantages:
-
High regioselectivity.
-
Scalable with minimal byproducts.
Friedel-Crafts Acylation and Subsequent Modifications
Acylation with Sulfonyl Chlorides
Friedel-Crafts acylation of 1,3,5-trimethoxybenzene with 2-chlorosulfonylpropionyl chloride forms a ketone intermediate. Reduction with sodium borohydride and dehydration yields α,β-unsaturated sulfonates, which are esterified to the target compound.
Critical Parameters:
-
Catalyst: AlCl₃ or FeCl₃.
-
Yield: ~40% due to steric hindrance from the 3-methyl group.
Comparative Analysis of Synthetic Routes
| Method | Yield | Regioselectivity | Scalability | Cost |
|---|---|---|---|---|
| Bromination-Sulfonation | 55% | High | Moderate | Low |
| Direct Sulfonation | 50% | Moderate | Low | Moderate |
| Chlorosulfonylacetyl Route | 65% | High | High | High |
| Biocatalytic (Hypothetical) | N/A | High | Moderate | Very High |
Key Observations:
-
The chlorosulfonylacetyl route offers the best balance of yield and scalability.
-
Biocatalytic methods remain speculative but merit exploration for enantiopure products.
Challenges and Optimization Strategies
Byproduct Formation
Hydrolysis of the chlorosulfonyl group during esterification is a major side reaction. Anhydrous conditions and low temperatures (−20°C) suppress this.
Purification Techniques
-
Liquid-liquid extraction with DCM removes unreacted sulfonic acids.
-
Distillation under reduced pressure (0.1 mmHg, 80°C) isolates the pure ester.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

